1-(3,4-Dichlorobenzyl)pyrrolidine
Description
Contextualization within Modern Organic Synthesis and Medicinal Chemistry
In the landscape of modern chemical research, the development of efficient synthetic routes to novel compounds is paramount. 1-(3,4-Dichlorobenzyl)pyrrolidine serves as a key example of a synthetic intermediate that facilitates the construction of complex molecular architectures. The pyrrolidine (B122466) moiety is a prevalent feature in many biologically active compounds, and the dichlorobenzyl group can significantly influence the pharmacological profile of a molecule. Its utility is underscored by its application in the synthesis of compounds targeting a range of diseases.
Significance as a Pyrrolidine Core Scaffold in Bioactive Molecules
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core component of numerous natural products, pharmaceuticals, and alkaloids. researchgate.netdntb.gov.uafrontiersin.org Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is a significant advantage in drug design. dntb.gov.uanih.gov The pyrrolidine scaffold can introduce stereocenters, influencing the molecule's interaction with biological targets. dntb.gov.uanih.gov This structural versatility makes pyrrolidine-containing compounds valuable candidates for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZCZBAYSVRTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 3,4 Dichlorobenzyl Pyrrolidine and Its Derivatives
Strategies for the Construction of the Pyrrolidine (B122466) Ring System
The synthesis of the pyrrolidine skeleton can be achieved through a variety of powerful chemical reactions. The choice of method often depends on the desired substitution pattern and stereochemistry. Key strategies include cycloaddition reactions, intramolecular cyclizations, and the functionalization of existing cyclic precursors. nih.govmdpi.com
One of the most extensively studied methods is the [3+2] cycloaddition reaction, particularly involving azomethine ylides and various dipolarophiles like alkenes. osaka-u.ac.jpnih.govresearchgate.net This approach is highly effective for creating substituted pyrrolidines with good control over regio- and stereoselectivity. osaka-u.ac.jpnih.gov
Intramolecular cyclization represents another major pathway. This can involve the intramolecular amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jpresearchgate.net Aza-Michael reactions, which involve the intramolecular cyclization of an amine onto an α,β-unsaturated system, are also a viable alternative. researchgate.net More recent developments include copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, providing a direct route to the pyrrolidine ring. organic-chemistry.org
Ring contraction of more abundant heterocycles like pyridines offers a novel and promising route to pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net Photo-promoted ring contraction of pyridines with silylborane, for example, can produce complex pyrrolidine structures that serve as versatile building blocks. osaka-u.ac.jpresearchgate.net
Furthermore, the pyrrolidine ring can be constructed from acyclic precursors, such as the reaction between carbonyl compounds and 3-chloropropylamine. organic-chemistry.org Finally, a widely used and practical approach involves the modification of readily available, naturally chiral precursors, most notably the amino acid proline and its derivatives like 4-hydroxyproline. mdpi.comnih.govresearchgate.net This strategy leverages the inherent chirality of the starting material to produce enantiomerically pure pyrrolidine derivatives. mdpi.com
Table 1: Key Strategies for Pyrrolidine Ring Construction
| Synthetic Strategy | Description | Key Features | References |
|---|---|---|---|
| [3+2] Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile (e.g., alkene). | Wide substrate scope; excellent stereoselectivity. | osaka-u.ac.jpnih.govresearchgate.netrsc.org |
| Intramolecular Cyclization | Formation of the ring by creating a bond between a nitrogen atom and a carbon atom within the same molecule (e.g., hydroamination, C-H amination). | Powerful method for efficient ring construction; can be catalyzed by transition metals. | osaka-u.ac.jpresearchgate.netorganic-chemistry.orgresearchgate.net |
| Ring Contraction | Skeletal rearrangement of a larger ring system (e.g., pyridine) to form the five-membered pyrrolidine ring. | Utilizes abundant and inexpensive starting materials. | osaka-u.ac.jpresearchgate.net |
| Functionalization of Precursors | Chemical modification of existing pyrrolidine-containing molecules, such as proline or 4-hydroxyproline. | Provides straightforward access to chiral pyrrolidine derivatives. | mdpi.comnih.govresearchgate.net |
Regioselective and Stereoselective Installation of the 3,4-Dichlorobenzyl Moiety
The introduction of the 3,4-dichlorobenzyl group onto the pyrrolidine nitrogen is a critical step in the synthesis of the target compound and its derivatives. This transformation is typically achieved through a standard N-alkylation reaction .
The most common method involves the reaction of a pyrrolidine precursor (often derived from proline) with 3,4-dichlorobenzyl chloride . acs.org In this SN2 reaction, the nucleophilic nitrogen atom of the pyrrolidine ring attacks the electrophilic benzylic carbon of the chloride, displacing the leaving group and forming the C-N bond. The reaction is generally regioselective, with alkylation occurring exclusively at the nitrogen atom.
Achieving stereoselectivity in the final product is most frequently accomplished by using an enantiomerically pure starting material. mdpi.com For instance, the synthesis of specific stereoisomers of 1-(3,4-dichlorobenzyl)pyrrolidine derivatives starts with either (R)- or (S)-proline. acs.orgacs.org The chirality at the C2 position of proline is retained throughout the synthetic sequence, leading to the desired enantiopure product.
Table 2: Typical Reaction for Installation of the 3,4-Dichlorobenzyl Group
| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Considerations | References |
|---|
Derivatization Approaches from this compound Precursors
This compound serves as a versatile precursor for the synthesis of more complex molecules. A prominent example of its derivatization is the synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide hydrochloride, a reagent used for preparing tailor-made amino acids. acs.orgacs.org
The key transformation in this process is the formation of an amide bond . acs.org Starting from 1-(3,4-dichlorobenzyl)proline, the carboxylic acid functional group at the C2 position is activated and then coupled with an amine, in this case, 2-amino-5-chlorobenzophenone. acs.org This demonstrates how the proline-derived carboxyl group serves as a handle for further molecular elaboration.
Beyond this specific example, other derivatization strategies can be envisioned based on the functional groups present in the precursor. For instance, if other positions on the pyrrolidine ring were functionalized with hydroxyl or amino groups, these could be targets for further reactions. A novel reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, highlights how the amino group on a pyrrolidine ring can be used as a point of derivatization to react with carboxylic acids. nih.gov Such approaches allow for the systematic modification of the core structure to explore structure-activity relationships or to construct complex target molecules.
Table 3: Example of Derivatization from a this compound Precursor
| Precursor | Reagent | Derivative | Transformation | References |
|---|
Process Scale-Up Synthesis and Optimization Studies
The transition from a laboratory-scale synthesis to a large-scale industrial process presents significant challenges that require careful optimization of reaction conditions. Studies on the scale-up synthesis of derivatives of this compound provide valuable insights into these practical considerations. acs.orgacs.org
A reported scale-up synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide hydrochloride was successfully conducted on a 100 g scale, with the goal of establishing a foundation for multi-kilogram manufacturing. acs.orgacs.org Key aspects of the optimization included:
Solvent Selection: In an effort to improve the environmental friendliness of the process, chlorinated solvents such as chloroform (B151607) were replaced with non-chlorinated alternatives. acs.org This is a common objective in modern process chemistry to minimize environmental impact. acs.org
Temperature Control: The N-alkylation of proline with 3,4-dichlorobenzyl chloride is an exothermic reaction. acs.org On a large scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent side reactions or safety hazards. The use of a jacketed reactor system was employed to manage the exotherm, even with the addition of reagents in a single portion. acs.org
Physical Handling: The formation of potassium chloride as a byproduct during the alkylation step results in a thick slurry. acs.org Therefore, strong and effective stirring is required throughout the process to ensure proper mixing and prevent fouling of the reactor. acs.org
These optimization studies demonstrate a commitment to developing manufacturing processes that are not only efficient and high-yielding but also safer and more sustainable. acs.org
Table 4: Optimization Parameters for Scale-Up Synthesis
| Parameter | Bench-Scale Procedure | Optimized Scale-Up Procedure (100 g) | Reason for Optimization | References |
|---|---|---|---|---|
| Solvent | Chloroform as a cosolvent | Non-chlorinated solvent system | Environmental friendliness; avoidance of chlorinated solvents. | acs.org |
| Temperature | Not specified | Controlled at < 45 °C using a jacketed reactor | Management of reaction exotherm on a larger scale. | acs.org |
| Reagent Addition | Not specified | Benzyl (B1604629) chloride added in one portion | Improved process efficiency due to powerful heat sink capabilities of the reactor system. | acs.org |
| Stirring | Not specified | Strong stirring required | To handle the precipitation of potassium chloride salt and maintain a homogeneous mixture. | acs.org |
Chemoenzymatic Synthetic Pathways for Pyrrolidine Analogues
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the power of traditional organic chemistry, has emerged as a highly effective strategy for producing chiral molecules like pyrrolidine analogues. nih.gov Enzymes offer unparalleled stereoselectivity under mild reaction conditions, making them ideal for the synthesis of enantiomerically pure pharmaceuticals and building blocks. nih.govacs.org
Transaminases (TAs) have been successfully used in the asymmetric synthesis of 2-substituted chiral pyrrolidines. acs.org This biocatalytic approach starts from commercially available ω-chloroketones. A transaminase enzyme catalyzes the transfer of an amino group from a donor (like isopropylamine) to the ketone, triggering a subsequent spontaneous intramolecular cyclization to form the pyrrolidine ring. acs.org A key advantage of this method is that by selecting either an (R)- or (S)-selective transaminase, both enantiomers of the target pyrrolidine can be accessed with excellent enantiomeric excess (up to >99.5%). acs.org
Other enzymatic strategies for accessing chiral pyrrolidine derivatives include:
Keto Reductases (KREDs): These enzymes can be used for the stereoselective reduction of N-protected-3-pyrrolidinone to furnish chiral 3-hydroxypyrrolidines. nih.gov
Kinetic Resolution: Amine transaminases can also be employed in the kinetic resolution of racemic mixtures, such as N-Boc-3-aminopyrrolidine, to isolate one enantiomer. nih.gov
Combined Photo- and Biocatalysis: Innovative one-pot workflows combine photochemical C-H oxyfunctionalization with enzymatic catalysis. nih.gov For example, unfunctionalized pyrrolidine can be selectively oxidized at the 3-position using photocatalysis, and the resulting ketone intermediate is then stereoselectively converted to a chiral amine or alcohol by a TA or KRED, respectively, in the same pot. nih.gov
These chemoenzymatic methods provide powerful and environmentally friendlier alternatives to classical chemical synthesis for accessing valuable chiral pyrrolidine analogues. nih.gov
Table 5: Chemoenzymatic Approaches to Chiral Pyrrolidine Analogues
| Enzyme Class | Transformation | Substrate Example | Product Example | Key Advantage | References |
|---|---|---|---|---|---|
| Transaminase (TA) | Asymmetric reductive amination followed by cyclization | ω-Chloroketone | 2-Substituted Pyrrolidine | Access to both (R) and (S) enantiomers with high e.e. | acs.org |
| Keto Reductase (KRED) | Asymmetric carbonyl reduction | N-Protected-3-pyrrolidinone | Chiral N-Protected-3-hydroxypyrrolidine | High stereoselectivity for alcohol formation. | nih.gov |
| Transaminase (TA) | Kinetic resolution of amine | Racemic N-Boc-3-aminopyrrolidine | Enantioenriched N-Boc-3-aminopyrrolidine | Separation of racemic mixtures. | nih.gov |
Molecular Interactions and Receptor Pharmacology of 1 3,4 Dichlorobenzyl Pyrrolidine Analogues
Characterization of Ligand-Receptor Binding Affinities
The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. For 1-(3,4-Dichlorobenzyl)pyrrolidine analogues, these binding characteristics have been extensively studied across several key receptor families.
Analogues of this compound have demonstrated significant and often selective binding to sigma receptors, which are unique intracellular proteins involved in a variety of cellular functions. Research has shown that N-alkyl-substituted derivatives of cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine exhibit very high affinity for sigma receptors. nih.gov One of the most potent ligands in this series, the unsubstituted derivative (1R,2S)-(-)-4, displayed an affinity constant (Ki) of 0.49 nM and was found to be highly selective for sigma receptors over other targets like kappa-opioid, PCP, and dopamine (B1211576) D2 receptors. nih.gov
Further studies on related compounds have provided a more detailed understanding of their selectivity for the two major sigma receptor subtypes, σ1 and σ2. For instance, the compound SA4503, a potent σ1 receptor agonist, shows a 14-fold selectivity for σ1 (Ki = 4.6 nM) over σ2 (Ki = 63.1 nM) receptors in guinea pig brain homogenates. nih.gov Its fluoroethyl analogue, FE-SA4503, exhibits a similar 14-fold selectivity for the σ1 receptor (Ki = 8.0 nM) over the σ2 receptor (Ki = 113.2 nM). nih.gov The differences in affinity highlight the influence of even minor structural modifications on receptor selectivity.
Sigma Receptor Binding Affinities of Selected this compound Analogues
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Selectivity (σ2/σ1) | Reference |
|---|---|---|---|---|
| (1R,2S)-(-)-cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | 0.49 | - | Highly Selective for Sigma Receptors | nih.gov |
| SA4503 | 4.6 | 63.1 | 14-fold for σ1 | nih.gov |
| FE-SA4503 | 8.0 | 113.2 | 14-fold for σ1 | nih.gov |
The interaction of this compound analogues with opioid receptors, particularly the kappa-opioid receptor (KOR), has been a subject of investigation. While some analogues show potent activity at this receptor, others exhibit little to no affinity, indicating a high degree of structural specificity. For example, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with a 2-(3,4-dichlorophenyl) group were developed as potent KOR agonists. ebi.ac.uk The most potent compound in this series, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide, was found to be 146-fold more active than the standard KOR agonist U-50,488 in an in vitro mouse vas deferens model. ebi.ac.uk
Conversely, studies on N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines revealed that the most potent sigma ligand from this series had minimal affinity for kappa-opioid receptors. nih.gov This highlights how modifications to the cyclohexylamine (B46788) ring can drastically alter the receptor interaction profile. Further research into analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) identified compounds with high KOR affinity, with the (S,S)-configured methyl carbamate (B1207046) analogue displaying a Ki of 0.31 nM. nih.gov
Kappa-Opioid Receptor Affinities of Selected Analogues
| Compound | Kappa-Opioid Receptor Ki (nM) | Functional Activity | Reference |
|---|---|---|---|
| 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide | - | Potent Agonist (146x U-50,488) | ebi.ac.uk |
| (S,S)-Methyl carbamate analogue of GR-89,696 | 0.31 | Agonist | nih.gov |
| (1R,2S)-(-)-cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | Little to no affinity | nih.gov |
Certain 1,3,4-trisubstituted pyrrolidine (B122466) derivatives have been identified as potent antagonists of the C-C chemokine receptor type 5 (CCR5). nih.govnih.gov This receptor is a crucial co-receptor for the entry of the most common strains of HIV into host cells. The development of these pyrrolidine-based CCR5 antagonists has been driven by the need for novel anti-HIV therapeutics. capes.gov.brcapes.gov.br These compounds act as entry inhibitors, physically blocking the virus from interacting with the CCR5 co-receptor. wikipedia.org
A significant aspect of the pharmacology of this compound analogues is their ability to inhibit the reuptake of monoamine neurotransmitters, including dopamine (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). nih.gov A series of 3,4-disubstituted pyrrolidines were discovered to be a novel class of monoamine transporter inhibitors. nih.gov The most potent analogue in this series, compound 12, exhibited Ki values of 0.20 µM for the dopamine transporter (DAT), 0.031 µM for the norepinephrine transporter (NET), and 0.23 µM for the serotonin transporter (SERT). nih.gov Functional assays confirmed their inhibitory activity on monoamine reuptake. nih.govnih.govnih.gov
Monoamine Transporter Inhibition by a Potent 3,4-Disubstituted Pyrrolidine Analogue (Compound 12)
| Transporter | Ki (µM) | Reference |
|---|---|---|
| Dopamine Transporter (DAT) | 0.20 | nih.gov |
| Norepinephrine Transporter (NET) | 0.031 | nih.gov |
| Serotonin Transporter (SERT) | 0.23 | nih.gov |
While direct binding data for this compound at cannabinoid receptors is not extensively documented, related compounds containing a pyrrolidine moiety have been shown to modulate the cannabinoid 1 receptor (CB1R). For example, PSNCBAM-1, which contains a pyrrolidin-1-yl group, acts as a negative allosteric modulator of the CB1 receptor. nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous or exogenous ligands. nih.gov This suggests a potential for pyrrolidine-containing compounds to influence the endocannabinoid system, although further research is needed to characterize the specific effects of this compound and its close analogues at CB1R.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms through which this compound analogues exert their effects are intrinsically linked to their receptor and transporter interactions. For CCR5 antagonism, the mechanism involves allosteric, noncompetitive inhibition. wikipedia.orgnih.gov These compounds bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein gp120 from binding, thereby inhibiting viral entry. wikipedia.orgnih.gov
In the context of sigma receptors, the mechanism is more complex. As intracellular proteins located at the endoplasmic reticulum, sigma receptors can modulate a variety of signaling pathways. Ligand binding can influence intracellular calcium signaling, ion channel function, and the activity of other receptor systems. nih.gov
The inhibition of monoamine transporters by these analogues directly impacts neurotransmission. By blocking the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, these compounds increase the concentration and duration of action of these neurotransmitters, leading to downstream effects on various physiological and psychological processes. nih.govnih.gov Functional assays, such as neurotransmitter uptake and efflux experiments, are crucial for characterizing whether these compounds act as simple inhibitors or as substrates that can induce reverse transport. nih.govnih.gov
Enzyme Inhibition Dynamics and Specificity
The 3,4-dichlorophenyl group is a common feature in various compounds designed to inhibit monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are crucial enzymes in the metabolic degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a key mechanism for the therapeutic action of many antidepressant and anti-Parkinson's disease drugs.
Research into compounds structurally related to this compound has demonstrated significant and often selective inhibition of MAO enzymes. For example, a study on pyridazinobenzylpiperidine derivatives highlighted that a 3-chloro substitution on the phenyl ring can result in potent and selective inhibition of MAO-B nih.gov. Another compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, has been identified as a potent and specific inhibitor of human monoamine oxidase B (MAO-B) with an IC50 value of 0.036 µM, while showing significantly weaker inhibition of MAO-A mdpi.compreprints.org. These findings suggest that the 3,4-dichloro substitution pattern is favorable for MAO-B inhibition.
While direct studies on this compound are not extensively available, the data from analogous structures strongly suggest that it could also exhibit inhibitory activity against MAO enzymes, with a potential for selectivity towards MAO-B. The pyrrolidine ring may further influence the binding affinity and selectivity of the compound.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
|---|---|---|---|
| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 150 | 0.036 | mdpi.compreprints.org |
| Pyridazinobenzylpiperidine derivative (Compound S5, 3-Cl) | 3.857 | 0.203 | nih.gov |
Ion Channel Modulation (e.g., Voltage-Sensitive Sodium and L-type Calcium Channels)
Specific data on the direct interaction of this compound with voltage-sensitive sodium (NaV) and L-type calcium (CaV) channels is not extensively documented in publicly available research. However, the modulation of these ion channels is a critical aspect of the pharmacology of many psychoactive and cardiovascular drugs.
Voltage-Sensitive Sodium Channels: These channels are fundamental to the initiation and propagation of action potentials in excitable cells, including neurons. nih.gov Blockade of NaV channels is a mechanism of action for local anesthetics, antiarrhythmics, and some anticonvulsants. nih.gov The ability of a compound to modulate these channels is often dependent on its chemical structure, which influences its ability to access the binding site within the channel pore. nih.gov While direct evidence is lacking for this compound, its lipophilic nature, conferred by the dichlorobenzyl group, could theoretically facilitate its interaction with the hydrophobic domains of NaV channels.
L-type Calcium Channels: These channels play a crucial role in cardiovascular function and neuronal signaling. nih.govembopress.org Their modulation by dihydropyridines and other chemical classes is a cornerstone of hypertension treatment. nih.govmdpi.com The structure of the channel, particularly the α1 subunit, determines the pharmacological sensitivity. nih.gov The potential for 1-benzylpyrrolidine (B1219470) derivatives to interact with L-type calcium channels would likely depend on the specific substitutions on both the benzyl (B1604629) and pyrrolidine rings, which would dictate the compound's three-dimensional shape and electrostatic properties, allowing it to fit into the channel's binding pocket. researchgate.net Further research is necessary to determine if this compound or its analogues possess any significant activity at these ion channels.
Neurotransmitter System Modulation at the Receptor Level
The primary mechanism of action for many centrally acting drugs involves the modulation of neurotransmitter transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft. The 3,4-dichlorophenyl moiety is a well-established pharmacophore in the design of inhibitors for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Structure-activity relationship (SAR) studies of various compounds have provided insights into how the 3,4-dichlorobenzyl group contributes to transporter affinity and selectivity. For instance, in a series of 3',4'-dichloro-meperidine analogues, this substitution was found to be critical for high affinity and selectivity for SERT. nih.gov Similarly, methoxy (B1213986) derivatives of indatraline, which incorporate the 3,4-dichlorophenyl structure, have demonstrated binding to all three monoamine transporters. nih.gov
| Compound Class | Target(s) | Key Findings | Reference |
|---|---|---|---|
| 3',4'-Dichloro-meperidine Analogues | DAT, SERT | High affinity and selectivity for SERT. | nih.gov |
| Methoxy Derivatives of Indatraline (with 3,4-dichlorophenyl) | DAT, SERT, NET | Binding to all three monoamine transporters. | nih.gov |
| Pyrrolidine Analogues of Lobelane | VMAT2 | Interaction with the dihydrotetrabenazine (B1670615) (DTBZ) binding site and an alternative site on VMAT2. | nih.gov |
Structure Activity Relationship Sar and Computational Chemistry Studies
Systematic Investigation of Structural Modifications and Biological Activity
The biological activity of 1-(3,4-Dichlorobenzyl)pyrrolidine and its analogs is intricately linked to their structural features. Research into related compounds has demonstrated that modifications to both the dichlorophenyl ring and the pyrrolidine (B122466) moiety can have profound effects on their potency and selectivity as inhibitors of monoamine transporters (MATs).
Influence of Phenyl Ring Substitution: The substitution pattern on the phenyl ring is a critical determinant of activity. Dichloro-substitution, as seen in the subject compound, is a common feature in many potent monoamine reuptake inhibitors. The position of the chlorine atoms influences the electronic properties and conformational preferences of the molecule, which in turn affects its interaction with receptor binding sites. Studies on analogous series of compounds have shown that variations in the substitution from dichloro to other groups like methyl or methoxy (B1213986) can significantly alter the inhibitory profile against dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters.
Role of the Pyrrolidine Ring: The pyrrolidine ring serves as a crucial scaffold, providing the basic nitrogen atom that is typically protonated at physiological pH. This positive charge is often essential for interaction with a conserved aspartate residue in the binding pocket of monoamine transporters. nih.gov Modifications to the pyrrolidine ring, such as the introduction of substituents, can impact both the affinity and the selectivity of the compound. For instance, 3,4-disubstituted pyrrolidines have been identified as a novel class of monoamine transporter inhibitors. nih.gov
The following interactive table summarizes the structure-activity relationships of related pyrrolidine derivatives, illustrating the impact of structural modifications on their inhibitory activity at monoamine transporters.
Impact of Stereochemistry on Receptor Recognition and Functional Efficacy
Stereochemistry plays a pivotal role in the interaction of chiral ligands with their biological targets. While this compound itself is not chiral, the introduction of substituents on the pyrrolidine ring or the benzylic carbon can create stereocenters, leading to enantiomers or diastereomers with potentially different pharmacological profiles.
In studies of related chiral pyrrolidine derivatives, it has been consistently observed that the stereochemical configuration is a critical factor for high-affinity binding and functional efficacy. For example, in a series of methylated analogues of a potent kappa-receptor agonist, the stereochemistry at the piperazine (B1678402) ring, which is analogous to the pyrrolidine ring in this context, dictated the receptor affinity and selectivity. mdpi.com The stereoselective synthesis of pyrrolidine derivatives is, therefore, a key strategy in the development of new therapeutic agents to ensure the desired pharmacological activity and minimize off-target effects. nih.govua.esnih.gov
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding modes of ligands within the active sites of their target proteins. For this compound, these studies can elucidate the specific interactions that govern its inhibitory activity at monoamine transporters.
Docking studies of similar pyrrolidine-based inhibitors into homology models of DAT and SERT have revealed key interactions. beilstein-journals.org The protonated nitrogen of the pyrrolidine ring typically forms a salt bridge with a conserved aspartate residue (e.g., Asp79 in DAT, Asp98 in SERT). nih.gov The 3,4-dichlorophenyl ring often occupies a hydrophobic pocket, engaging in van der Waals and aromatic interactions with surrounding amino acid residues. The chlorine atoms can form specific halogen bonds or other non-covalent interactions that enhance binding affinity. nih.govresearchgate.net
Molecular dynamics simulations can further refine these binding poses and assess the stability of the ligand-receptor complex over time. These simulations provide insights into the conformational changes that may occur upon ligand binding and help to validate the predicted binding mode.
Development of Pharmacophore Models for Target Interaction Profiling
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For monoamine transporter inhibitors, pharmacophore models typically include a combination of features such as a basic amine, hydrophobic regions, and aromatic rings. nih.govnih.gov
A pharmacophore model for a DAT inhibitor, for example, would likely consist of:
A positive ionizable feature corresponding to the protonated pyrrolidine nitrogen.
One or more hydrophobic/aromatic features representing the dichlorobenzyl group.
The relative spatial arrangement of these features is crucial for optimal binding.
The structure of this compound aligns well with such pharmacophore models. The pyrrolidine nitrogen serves as the positive ionizable center, while the dichlorophenyl ring provides the necessary hydrophobic and aromatic characteristics. These models can be used to screen virtual libraries for new compounds with similar pharmacophoric features and to guide the design of new analogs with improved activity.
Quantitative Structure-Activity Relationship (QSAR) Analyses and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR can be used to predict the activity of new, unsynthesized compounds. nih.gov
For a series of pyrrolidine derivatives, a QSAR study would typically involve the calculation of various molecular descriptors, such as:
Electronic descriptors: (e.g., partial charges, dipole moment) which are influenced by the chlorine atoms on the phenyl ring.
Steric descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.
Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the compound.
Biochemical and Enzymatic Metabolism Studies in Vitro Research
In Vitro Metabolic Pathways and Metabolite Identification
The in vitro metabolism of 1-(3,4-Dichlorobenzyl)pyrrolidine is anticipated to proceed primarily through oxidative pathways, catalyzed by microsomal enzymes. Based on the metabolism of structurally related N-benzyl tertiary amines, the principal metabolic routes are expected to be N-dealkylation and hydroxylation of both the aromatic and aliphatic moieties.
One of the major anticipated metabolic reactions is the cleavage of the bond between the benzyl (B1604629) group and the pyrrolidine (B122466) nitrogen, a process known as N-debenzylation. This would lead to the formation of pyrrolidine and 3,4-dichlorobenzaldehyde. The latter can be further metabolized through oxidation to 3,4-dichlorobenzoic acid or reduction to 3,4-dichlorobenzyl alcohol. This N-dealkylation pathway is a common metabolic route for many N-benzyl compounds. nih.gov
Another significant pathway is the oxidation of the pyrrolidine ring. This can occur at various positions, leading to the formation of several hydroxylated metabolites. For instance, δ-oxidation of the pyrrolidine moiety can result in ring opening to form an aminoaldehyde intermediate. A study on the biotransformation of Daclatasvir, which contains a pyrrolidine ring, demonstrated this type of oxidative pathway. Aromatic hydroxylation on the 3,4-dichlorophenyl ring is also a plausible metabolic transformation, although the presence of two electron-withdrawing chlorine atoms may render the ring less susceptible to electrophilic attack by cytochrome P450 enzymes.
Cytochrome P450 (CYP) Isoform Contributions to Metabolism
The oxidative metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Various CYP isoforms are known to catalyze the metabolism of a wide range of xenobiotics. For N-benzyl compounds, several CYP isoforms, including those from the CYP2C, CYP2D, and CYP3A subfamilies, are often implicated.
In studies of analogous N-benzyl compounds, specific isoforms have been identified as key players. For example, the metabolism of some N-benzyl-N-methylanilines has been shown to be catalyzed by rat liver microsomes, which contain a variety of CYP isoforms. nih.gov The N-debenzylation of certain substrates has been linked to the activity of CYP3A4 and CYP2D6. Given the structural similarities, it is highly probable that these isoforms are also involved in the metabolism of this compound. The specific contribution of each isoform would likely depend on the binding affinity of the substrate to the active site of the enzyme.
Oxidative Cleavage Mechanisms (e.g., Carbon-Carbon Bond Cleavages)
Oxidative cleavage of carbon-nitrogen (C-N) bonds is a key mechanism in the metabolism of this compound. The N-debenzylation reaction is a prime example of such a cleavage. This process is typically initiated by an enzymatic oxidation of the carbon atom adjacent to the nitrogen (the benzylic carbon), forming a carbinolamine intermediate. This intermediate is often unstable and spontaneously cleaves to yield an aldehyde (3,4-dichlorobenzaldehyde) and the corresponding amine (pyrrolidine).
In addition to C-N bond cleavage, oxidative cleavage of carbon-carbon bonds within the pyrrolidine ring could occur, although this is generally a less common metabolic pathway for such structures. This type of reaction often follows initial hydroxylation events. For instance, a dihydroxylated metabolite could undergo further oxidation leading to the cleavage of a C-C bond and the formation of a dicarboxylic acid derivative. While less probable than N-dealkylation, this pathway cannot be entirely ruled out without direct experimental evidence.
Enzyme Kinetic Studies of Metabolic Transformations
The metabolic reactions, being enzyme-catalyzed, are expected to follow Michaelis-Menten kinetics. This model relates the rate of the reaction to the concentration of the substrate. The key parameters, the Michaelis constant (K_m) and the maximum reaction velocity (V_max), would describe the affinity of the metabolizing enzymes for the substrate and the maximum rate at which they can metabolize it, respectively.
Emerging Applications and Future Research Trajectories in Chemical Biology
Design of 1-(3,4-Dichlorobenzyl)pyrrolidine Analogues as Chemical Probes
The design of chemical probes is a critical step in elucidating the biological function of proteins and dissecting cellular pathways. Analogues of this compound are being developed as chemical probes to investigate various biological targets. These probes are designed to interact with specific proteins, allowing researchers to study their roles in cellular processes.
A key strategy in designing these probes involves creating conformationally restricted analogues. By limiting the flexibility of the molecule, researchers can enhance its binding affinity and selectivity for a target protein. For instance, incorporating the pyrrolidine (B122466) ring into a larger, more rigid structure can lock the molecule into a specific conformation that is optimal for binding.
Structure-activity relationship (SAR) studies are instrumental in the design of these probes. These studies systematically modify different parts of the this compound scaffold and assess the impact on biological activity. For example, altering the substitution pattern on the dichlorophenyl ring or modifying the pyrrolidine ring can significantly affect the compound's potency and selectivity. One study highlighted the discovery of 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo nih.govannulene-2-carboxylic acid as a potent and selective estrogen receptor degrader. acs.org In this case, the (S)-isomer of the O-pyrrolidine was found to be active, while the (R)-isomer was inactive, demonstrating the importance of stereochemistry in probe design. acs.org
Below is a table summarizing the design of various this compound analogues and their applications as chemical probes.
| Analogue Structure | Design Strategy | Target | Application |
| 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo nih.govannulene-2-carboxylic acid | Stereospecific substitution and ring modification | Estrogen Receptor | Investigating the role of the estrogen receptor in breast cancer. acs.org |
| Spiro[pyrrolidine-3,3′-oxindoles] | Creation of a spirocyclic system | Histone Deacetylase 2 (HDAC2) and Prohibitin 2 (PHB2) | Probing the dual inhibition of HDAC2 and PHB2 in breast cancer cells. nih.gov |
| 1,3,4-trisubstituted pyrrolidines | Introduction of fused heterocycles | CCR5 Receptor | Exploring the role of the CCR5 receptor in HIV entry. nih.gov |
Scaffold Optimization for the Development of Novel Chemical Entities
The this compound scaffold serves as a valuable starting point for the development of novel chemical entities with therapeutic potential. Scaffold optimization is a medicinal chemistry strategy that aims to improve the properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. The pyrrolidine ring is a particularly attractive scaffold due to its three-dimensional nature, which allows for a thorough exploration of chemical space. nih.gov
One common optimization strategy is "scaffold hopping," where the core structure of the molecule is replaced with a different one that maintains the key binding interactions. This can lead to the discovery of new chemical classes with improved properties. For example, replacing the pyrrolidine ring with other heterocyclic systems can result in compounds with enhanced metabolic stability or different selectivity profiles.
Another approach involves the systematic modification of the substituents on the scaffold. For instance, SAR studies have shown that the nature and position of the substituents on the phenyl ring and the pyrrolidine ring can have a profound impact on the biological activity of the compound. nih.gov In a series of N-aryl acetamides, it was found that a 5-membered lactam appeared to be optimal for antimalarial activity. acs.org The introduction of different functional groups can also be used to modulate the compound's physicochemical properties, such as its solubility and cell permeability.
The following table provides examples of scaffold optimization strategies applied to pyrrolidine-based compounds.
| Original Scaffold | Optimization Strategy | Modified Scaffold | Improved Property |
| Pyrrolidine | Ring expansion | Piperidine | Altered selectivity acs.org |
| Unsubstituted Pyrrolidine | N-methylation of an N-amino acetamide | N-methyl-N-amino acetamide | Reduced cytotoxicity acs.org |
| Pyrrolidine with direct sulfamide (B24259) attachment | Introduction of a linker | Pyrrolidine-linker-sulfamide | Improved inhibitory activity acs.org |
Integration with High-Throughput Screening for Ligand Discovery
High-throughput screening (HTS) is a powerful technology for identifying new ligands for biological targets from large compound libraries. The integration of this compound-based libraries with HTS platforms offers a promising avenue for the discovery of novel bioactive molecules. arvojournals.org These libraries can be designed to explore a wide range of chemical space around the core scaffold, increasing the probability of finding a "hit" compound.
The design of these libraries is crucial for the success of an HTS campaign. Libraries can be created using combinatorial chemistry, where a large number of compounds are synthesized by systematically combining a smaller number of building blocks. This allows for the rapid generation of a diverse set of molecules for screening. For example, a library of this compound analogues could be generated by varying the substituents on the benzyl (B1604629) and pyrrolidine rings.
Once a library is synthesized, it can be screened against a specific biological target using a variety of HTS assays. These assays are designed to be rapid, robust, and automatable, allowing for the testing of thousands of compounds in a short period. semanticscholar.org Hits from the primary screen are then subjected to further validation and optimization to confirm their activity and identify the most promising candidates for further development. The use of virtual high-throughput screening (vHTS) can also be employed to curate a smaller, more focused library for physical screening, thereby increasing efficiency. nih.gov
The table below outlines a hypothetical workflow for the integration of a this compound-based library with an HTS campaign.
| Step | Description | Key Considerations |
| Library Design | Creation of a diverse library of this compound analogues. | Chemical diversity, synthetic feasibility, and drug-like properties. |
| Library Synthesis | Parallel synthesis of the designed compounds. | Purity and quantity of the compounds. |
| Assay Development | Development of a robust and sensitive HTS assay for the target of interest. | Assay format, signal-to-noise ratio, and Z'-factor. nih.gov |
| High-Throughput Screening | Screening of the library against the target using the developed assay. | Automation, data handling, and quality control. |
| Hit Identification and Validation | Identification of active compounds and confirmation of their activity through secondary assays. | Hit confirmation, dose-response curves, and elimination of false positives. |
| Lead Optimization | Chemical modification of the validated hits to improve their properties. | Potency, selectivity, and pharmacokinetic properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3,4-Dichlorobenzyl)pyrrolidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or microwave-assisted methods. For example, a modified procedure involves reacting 3,4-dichlorobenzyl chloride with pyrrolidine in a polar aprotic solvent (e.g., DMF) under reflux with a base like potassium carbonate to deprotonate the amine. Microwave-assisted synthesis (e.g., 150°C for 20 hours) improves reaction efficiency and yield (93% reported in similar pyrrolidine derivatives) . Post-synthesis, purification via liquid-liquid extraction (ethyl acetate/water) and drying over MgSO₄ ensures high purity. Yield optimization requires careful control of stoichiometry, solvent choice, and temperature gradients .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be analyzed?
- Methodological Answer :
- ¹H NMR : Focus on the pyrrolidine ring protons (δ ~3.30 ppm, multiplet for N–CH₂; δ ~1.96 ppm for CH₂–CH₂) and aromatic protons from the dichlorobenzyl group (δ ~7.35–7.61 ppm, multiplet patterns) .
- IR : Key stretches include C–Cl (~550–750 cm⁻¹) and C–N (~1250 cm⁻¹). Cross-validate with computational IR predictions to resolve ambiguities .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction (e.g., triclinic system, space group P1) provides bond lengths and angles, as demonstrated in related nickelate complexes .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts.
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste services, as outlined in protocols for structurally similar chlorinated compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray data to cross-check assignments. For example, crystallographic data (e.g., a = 9.3711 Å, α = 82.814°) can confirm bond geometries conflicting with NMR interpretations .
- Computational Chemistry : Use DFT calculations (e.g., Gaussian or ORCA) to simulate NMR/IR spectra and compare with experimental results. This approach resolves ambiguities in aromatic proton splitting or unexpected C–N stretching frequencies .
Q. What advanced functionalization strategies enable selective modification of this compound for pharmacological studies?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Leverage the electron-withdrawing effect of chlorine atoms to direct nitration or sulfonation at specific positions on the benzyl ring.
- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce heteroaryl groups at the pyrrolidine nitrogen, as demonstrated in pyridazine derivatives .
- Microwave-Assisted Functionalization : Optimize reaction time and temperature for regioselective modifications, such as introducing boronate esters or fluorinated side chains .
Q. How can computational modeling predict the environmental persistence or toxicity of this compound?
- Methodological Answer :
- QSAR Models : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradation half-lives or bioaccumulation potential based on logP and molecular weight.
- Adsorption Studies : Simulate interactions with indoor surfaces (e.g., silica or cellulose) using molecular dynamics (MD) to assess adsorption coefficients (Kads) and environmental mobility .
- Toxicity Prediction : Apply tools like ProTox-II to identify potential mutagenic or carcinogenic motifs, prioritizing derivatives with lower risk profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
